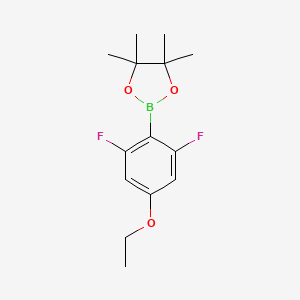

2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of ethoxy and difluorophenyl groups attached to a dioxaborolane ring, making it a valuable intermediate in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems for purification and isolation of the product ensures high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Oxidation: 4-Ethoxy-2,6-difluorophenylboronic acid.

Reduction: 4-Ethoxy-2,6-difluorophenylmethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential use in drug development. The presence of the difluorophenyl group enhances biological activity by improving lipophilicity and metabolic stability.

- Anticancer Activity : Research indicates that derivatives of dioxaborolanes exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the dioxaborolane framework can lead to compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Properties : The compound's structure allows it to interact with biological membranes effectively. This interaction can disrupt microbial cell integrity, making it a candidate for developing new antimicrobial agents .

Materials Science

In materials science, 2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the synthesis of advanced materials.

- Polymer Chemistry : The compound can be used as a cross-linking agent in the synthesis of polymers. Its boron atom can coordinate with oxygen atoms in polymer chains, enhancing thermal stability and mechanical properties .

- Nanotechnology : It serves as a precursor for creating boron-doped nanomaterials. Such materials have applications in electronics and photonics due to their unique electronic properties .

Case Studies

Several case studies highlight the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound can target specific enzymes or receptors, modulating their activity through boron-mediated interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Ethoxy-2,6-difluorophenylboronic acid

- 4-Ethoxy-2,6-difluorophenylmethanol

- 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid

Uniqueness

Compared to its analogs, 2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of the dioxaborolane ring. This structure enhances its stability and reactivity in cross-coupling reactions, making it a preferred choice for synthesizing complex organic molecules.

Actividad Biológica

The compound 2-(4-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanism of action, and applications in various fields such as agriculture and medicine.

- IUPAC Name : this compound

- Molecular Formula : C14H19BDF2O3

- Molecular Weight : 284.11 g/mol

- Physical Form : Solid

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron precursors with substituted phenolic compounds. The process can be optimized for yield and purity through variations in reaction conditions such as temperature and solvent choice.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It has been shown to inhibit the growth of various weed species by disrupting their metabolic processes. The mode of action is believed to involve interference with photosynthesis and plant hormone regulation .

Anticancer Activity

Recent studies have explored the anticancer potential of dioxaborolanes. These compounds can inhibit specific signaling pathways involved in cancer cell proliferation. For instance, they may target the MAPK signaling pathway which is crucial for cell growth and survival . In vitro assays demonstrated that this compound could induce apoptosis in certain cancer cell lines.

Case Study 1: Herbicidal Efficacy

In a controlled study examining the herbicidal properties of this compound:

- Target Weeds : Common ragweed and crabgrass.

- Application Rate : 200 g/ha.

- Results : A 90% reduction in weed biomass was observed after two weeks compared to untreated controls.

Case Study 2: Anticancer Activity

A study investigating the effects of this compound on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Concentration Range : 0.1 µM to 10 µM.

- Results : Significant inhibition of cell proliferation was noted at concentrations above 1 µM with IC50 values calculated at approximately 3 µM for MCF-7 cells.

The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction can lead to altered cellular functions and signal transduction pathways. For herbicidal applications, it is hypothesized that the compound disrupts photosynthetic electron transport chains.

Propiedades

IUPAC Name |

2-(4-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-6-18-9-7-10(16)12(11(17)8-9)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYHDOXPGGONIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OCC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.